molecular formula C18H17FN2O4S2 B2683499 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895469-59-7

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2683499
CAS No.: 895469-59-7
M. Wt: 408.46
InChI Key: MTQSMCSULHQHLM-CZIZESTLSA-N
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Description

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic benzothiazole acetamide derivative intended for research applications. This compound is part of a class of molecules known for their significant potential in biochemical research, particularly in enzyme inhibition studies . Benzothiazole derivatives are frequently investigated for their varied biological activities, which can include antibacterial and urease inhibitory properties . Researchers value these compounds for their ability to interact with enzyme active sites; for instance, molecular docking studies of similar acetamide derivatives have demonstrated their capacity to bind to the non-metallic active site of the urease enzyme, potentially inhibiting its activity through hydrogen bonding interactions . The structural motif of a 6-ethoxy substituent on the benzothiazole ring is a feature of interest, as electron-donating groups on analogous structures have been correlated with high bioactivity in experimental assays . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety evaluations before use.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-3-25-13-6-9-15-16(10-13)26-18(21(15)2)20-17(22)11-27(23,24)14-7-4-12(19)5-8-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQSMCSULHQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves a multi-step process. The starting materials often include 6-ethoxy-3-methylbenzo[d]thiazole and 4-fluorobenzenesulfonyl chloride. The key steps in the synthesis may involve:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions.

    Formation of the sulfonylacetamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs are summarized below, with differences in substituents on the benzothiazole ring and acetamide side chain influencing physicochemical and pharmacological properties.

Compound Benzothiazole Substituents Acetamide Substituents Key Properties
Target Compound 6-Ethoxy, 3-methyl 4-Fluorophenylsulfonyl Enhanced lipophilicity (fluorine); potential metabolic stability
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (Compound 3, EP3348550A1) 6-Trifluoromethyl 4-Methoxyphenyl Moderate yield (44%), mp 133–134°C; methoxy group may improve solubility
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-Trifluoromethyl 3,4,5-Trimethoxyphenyl Polar substituents may enhance binding to charged targets
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8, Benze et al.) Quinazolinone-thioacetamide hybrid 4-Tolyl, sulfamoylphenyl High yield (91%), mp 315.5°C; sulfamoyl group may influence enzyme inhibition
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) 4-Chloromethylthiazole Phenylsulfonyl Chloromethyl group introduces reactivity for further derivatization

Physicochemical Properties

  • Fluorine and sulfonyl groups may lower melting points compared to polar groups like sulfamoyl .

Pharmacological Implications

  • Fluorine vs. Methoxy/Chloro : The 4-fluorophenylsulfonyl group in the target compound may enhance bioavailability compared to methoxy or chloro analogs (e.g., EP3348550A1 derivatives) due to fluorine’s electronegativity and small size, which can improve membrane permeability .
  • Sulfonyl vs. Sulfamoyl groups are known for hydrogen-bonding interactions with enzymes like carbonic anhydrases .

Biological Activity

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound can be synthesized through a series of reactions involving the benzothiazole core and various substituents. The general synthetic route includes:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Ethoxylation and Methylation : Introduction of ethoxy and methyl groups to enhance solubility.
  • Condensation Reaction : Reaction with sulfonyl acetamide derivatives in the presence of a base such as triethylamine.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

The compound has been evaluated for antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating efficacy comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16
Proteus mirabilis128

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using carrageenan-induced edema models. Results showed a dose-dependent reduction in inflammation, attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity associated with pain and inflammation pathways.

Case Studies

  • Anticancer Study : In a study published in the European Journal of Medicinal Chemistry, derivatives similar to this compound were shown to induce apoptosis in cancer cells via mitochondrial pathways .
  • Antimicrobial Evaluation : A comparative study highlighted that this compound outperformed several existing antibiotics against multi-drug resistant bacterial strains, showcasing its potential as a new antimicrobial agent .

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